molecular formula C7H6FNO4 B15247787 5-(Dihydroxymethyl)-2-fluoronicotinicacid

5-(Dihydroxymethyl)-2-fluoronicotinicacid

Cat. No.: B15247787
M. Wt: 187.12 g/mol
InChI Key: UWSRCKLWFPWWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dihydroxymethyl)-2-fluoronicotinicacid is a fluorinated derivative of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dihydroxymethyl)-2-fluoronicotinicacid typically involves the fluorination of nicotinic acid derivatives. One common method is the reaction of 5-(Dihydroxymethyl)nicotinic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dihydroxymethyl)-2-fluoronicotinicacid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-(Carboxymethyl)-2-fluoronicotinic acid.

    Reduction: 5-(Hydroxymethyl)-2-fluoronicotinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dihydroxymethyl)-2-fluoronicotinicacid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(Dihydroxymethyl)-2-fluoronicotinicacid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxymethyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2-fluoronicotinic acid: Lacks one hydroxymethyl group compared to 5-(Dihydroxymethyl)-2-fluoronicotinicacid.

    2-Fluoronicotinic acid: Lacks both hydroxymethyl groups.

    5-(Dihydroxymethyl)nicotinic acid: Lacks the fluorine atom.

Uniqueness

This compound is unique due to the presence of both hydroxymethyl groups and a fluorine atom. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6FNO4

Molecular Weight

187.12 g/mol

IUPAC Name

5-(dihydroxymethyl)-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H6FNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,6,10-11H,(H,12,13)

InChI Key

UWSRCKLWFPWWGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)C(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.